molecular formula C22H31N3O3S B2916566 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1049435-39-3

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2916566
CAS No.: 1049435-39-3
M. Wt: 417.57
InChI Key: IDRBTJLXAMJSSI-UHFFFAOYSA-N
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Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O3S and its molecular weight is 417.57. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Analysis

Biochemical Properties

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction could potentially increase acetylcholine levels, which is significant in the context of neurodegenerative diseases like Alzheimer’s disease .

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell function. For example, it has been found to attenuate the neurotoxic effects of aluminium chloride (AlCl3) in rats, improving their performance in behavioral tests and lowering acetylcholinesterase activity . This suggests that the compound may have neuroprotective potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, molecular docking studies have shown that the compound is active in the hinge region of the acetylcholinesterase crystal structure . This interaction results in the inhibition of acetylcholinesterase, leading to increased acetylcholine levels .

Temporal Effects in Laboratory Settings

It has been observed that the compound’s neuroprotective effects against aluminium-induced neurotoxicity in rats were evident after six weeks of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, the compound was administered at doses of 3 and 5 mg/kg for six weeks to examine its protective effect against aluminium-induced neurotoxicity . Both dosages were found to be effective, suggesting a broad therapeutic window .

Metabolic Pathways

Given its inhibitory effect on acetylcholinesterase, it is likely that the compound plays a role in the cholinergic pathway .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S/c1-17-15-19(3)22(16-18(17)2)29(26,27)23-9-10-24-11-13-25(14-12-24)20-5-7-21(28-4)8-6-20/h5-8,15-16,23H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRBTJLXAMJSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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